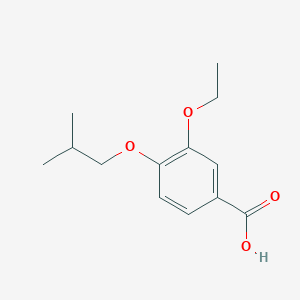

3-Ethoxy-4-(2-methylpropoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxy-4-(2-methylpropoxy)benzoic acid is an organic compound with the molecular formula C13H18O4 It is a derivative of benzoic acid, featuring ethoxy and 2-methylpropoxy substituents on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(2-methylpropoxy)benzoic acid typically involves the esterification of 3-hydroxy-4-(2-methylpropoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxy-4-(2-methylpropoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethoxy and 2-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Quinones or carboxylate derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Anti-inflammatory Properties :

- The compound is noted for its potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease. It acts by inhibiting the production of tumor necrosis factor-alpha (TNF-α), which plays a significant role in inflammatory responses. Research indicates that it may ameliorate conditions like rheumatoid arthritis and psoriasis through modulation of immune responses .

-

Immunomodulation :

- Its immunomodulatory effects are significant, particularly in the context of chronic inflammatory diseases. The (+) enantiomer of related compounds has been shown to inhibit phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory mediators . This inhibition leads to a reduction in TNF-α production from human rheumatoid synovial cells, suggesting a mechanism for its therapeutic efficacy.

-

Potential in Cancer Treatment :

- There is emerging interest in the compound's role as a selective inhibitor of certain pathways involved in cancer cell proliferation. Inhibitors of PDE7, which share structural similarities with 3-Ethoxy-4-(2-methylpropoxy)benzoic acid, have shown promise in inducing apoptosis in cancer cells, particularly chronic lymphocytic leukemia cells .

Case Studies and Research Findings

- Clinical Trials :

- Pharmacological Studies :

- Mechanistic Insights :

Mecanismo De Acción

The mechanism of action of 3-Ethoxy-4-(2-methylpropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and 2-methylpropoxy groups may enhance the compound’s binding affinity to these targets, leading to its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methoxy-4-(2-methylpropoxy)benzoic acid

- 3-Ethoxy-4-(2-methylbutoxy)benzoic acid

- 3-Ethoxy-4-(2-methylpropoxy)benzaldehyde

Uniqueness

3-Ethoxy-4-(2-methylpropoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Actividad Biológica

3-Ethoxy-4-(2-methylpropoxy)benzoic acid is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound, with the CAS number 565173-04-8, features a benzoic acid core substituted with ethoxy and 2-methylpropoxy groups. Its chemical structure can be represented as follows:

This compound belongs to a class of benzoic acid derivatives that are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Bacillus subtilis | 3.0 |

| Enterococcus faecalis | <1 |

| Streptococcus pneumoniae | <0.5 |

These findings indicate that the compound is particularly effective against resistant strains, highlighting its potential as an alternative therapeutic agent.

Study on Antibacterial Efficacy

A recent study synthesized various derivatives of benzoic acid and evaluated their antibacterial activities. The results indicated that this compound showed promising antibacterial effects against resistant strains of Staphylococcus aureus and Enterococcus faecalis. The study emphasized the importance of structural modifications in enhancing the efficacy of benzoic acid derivatives.

Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships revealed that modifications to the alkyl side chains significantly influence the biological activity of benzoic acid derivatives. For instance, increasing the chain length or altering branching patterns improved permeability through bacterial membranes, which is crucial for effective treatment against Gram-negative bacteria like Escherichia coli.

Computational Studies

Computational models have been employed to predict the drug-like properties and potential interactions of this compound with biological targets. These studies assist in understanding how structural variations can lead to improved activity profiles and guide future drug design efforts.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has an acute toxicity classification of Category 4 for both oral and dermal exposure, suggesting moderate toxicity levels. Further toxicological studies are necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

3-ethoxy-4-(2-methylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-16-12-7-10(13(14)15)5-6-11(12)17-8-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBWXAGZMTUBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.